Cas no 1858811-05-8 (2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid)

1858811-05-8 structure
Nom du produit:2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- EN300-1138802
- 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
- 1858811-05-8
- 2H-Tetrazole-5-acetic acid, α-ethyl-2-methyl-
- 2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
-
- Piscine à noyau: 1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)
- La clé Inchi: NITIPXZISMJGSW-UHFFFAOYSA-N
- Sourire: OC(C(C1N=NN(C)N=1)CC)=O
Propriétés calculées
- Qualité précise: 170.08037557g/mol
- Masse isotopique unique: 170.08037557g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 175
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 80.9Ų
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.43±0.1 g/cm3(Predicted)
- Point d'ébullition: 372.0±44.0 °C(Predicted)
- Le PKA: 3.54±0.27(Predicted)
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138802-2.5g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1138802-5.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1138802-5g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1138802-10g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1138802-0.25g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1138802-1.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1138802-0.1g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1138802-1g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1138802-0.05g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1138802-10.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 10g |
$4667.0 | 2023-06-09 |
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Littérature connexe
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
1858811-05-8 (2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid) Produits connexes
- 941875-80-5(3-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(naphthalen-1-yl)methylurea)
- 2551118-61-5(1-(3-Dimethylphosphorylphenyl)ethanone)
- 1342851-15-3(1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine)
- 2137535-79-4(6-(2-Chloroethyl)-5-oxaspiro[3.4]octane)
- 2820537-16-2(6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-2-pyridinamine)
- 1218288-32-4(2-methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate)
- 923473-16-9(1-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylmethanesulfonylpropan-1-one)
- 1823183-50-1(4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine)
- 2138159-77-8(5-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 1449475-41-5(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
